molecular formula C23H19N3O2 B2373028 (Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 1090686-10-4

(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2373028
CAS No.: 1090686-10-4
M. Wt: 369.424
InChI Key: NXXGFJJSKRYJSI-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a methylphenyl group, and a pyridinylmethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the enamine intermediate: This step involves the reaction of 2-methylphenylamine with an appropriate aldehyde to form the enamine intermediate.

    Addition of the cyano group: The enamine intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

    Coupling with pyridinylmethoxyphenyl group: The final step involves coupling the cyano-enamine intermediate with a pyridinylmethoxyphenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyridinylmethoxyphenyl group can enhance binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene
  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates

Uniqueness

(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, methylphenyl group, and pyridinylmethoxyphenyl group allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-4-2-3-5-22(17)26-23(27)20(15-24)14-18-6-8-21(9-7-18)28-16-19-10-12-25-13-11-19/h2-14H,16H2,1H3,(H,26,27)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXGFJJSKRYJSI-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=NC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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